3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
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Overview
Description
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione is a complex organic compound that features a quinazoline core linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the quinazoline core and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazoline core can be reduced to form an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative .
Scientific Research Applications
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Urapidil: An α-blocker with a similar piperazine moiety, used to treat hypertension.
Aripiprazole: An antipsychotic with a piperazine ring, used to treat schizophrenia and bipolar disorder.
Uniqueness
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione is unique due to its specific combination of a quinazoline core and a methoxy-substituted piperazine moiety. This structure imparts distinct biological activities and potential therapeutic applications that differ from other compounds with similar functional groups .
Properties
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-17-6-4-5-16(15-17)24-11-13-25(14-12-24)20(27)9-10-26-21(28)18-7-2-3-8-19(18)23-22(26)29/h2-8,15H,9-14H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOWNWDHPBJNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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